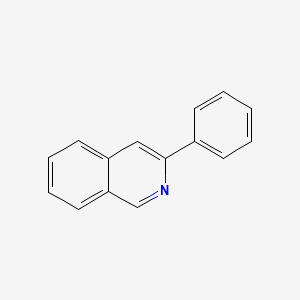

3-Phenylisoquinoline

Description

Historical Context of Isoquinoline (B145761) Derivatives in Chemical Synthesis and Medicinal Chemistry

The journey of isoquinoline and its derivatives began in the late 19th century with its initial isolation from coal tar. nih.gov This discovery opened the door to a vast new area of chemical exploration. Early research into isoquinoline derivatives was significantly driven by the quest to understand and synthesize naturally occurring alkaloids, many of which possess potent physiological activities. smolecule.com The use of herbal remedies containing isoquinoline alkaloids, such as opium, dates back thousands of years, highlighting the long-standing relationship between these compounds and medicine. smolecule.com

Classic synthetic methodologies like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions were foundational in constructing the isoquinoline core, enabling chemists to access a wide array of derivatives. ontosight.ai These methods, though sometimes limited by harsh conditions or substrate scope, were instrumental in the initial exploration of isoquinoline chemistry and the synthesis of important molecules like papaverine, a naturally derived antispasmodic agent. smolecule.com The inherent biological activity found in natural isoquinolines spurred further research, establishing this scaffold as a "privileged structure" in medicinal chemistry – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. smolecule.comontosight.ai

Significance of the 3-Phenylisoquinoline Scaffold in Contemporary Organic Chemistry and Drug Discovery

The introduction of a phenyl group at the 3-position of the isoquinoline ring system gives rise to the this compound scaffold, a structure with distinct properties and a growing profile in modern chemical research. This particular substitution pattern is found in the core of several biologically active natural products and has become a focal point for the design of novel synthetic compounds. nih.gov The presence of the phenyl group can significantly influence the molecule's steric and electronic properties, which in turn affects its interactions with biological targets. ontosight.ai

In contemporary organic chemistry, the this compound scaffold serves as a valuable intermediate for the synthesis of more complex molecules. researchgate.net Its unique structure is a key component in the architecture of certain alkaloids and provides a versatile platform for further functionalization. nih.gov In the realm of drug discovery, the this compound framework is being actively investigated for a range of therapeutic applications. researchgate.net Researchers are exploring its potential in developing agents for cancer and neurological disorders, underscoring the scaffold's market potential. researchgate.net The ability to modify both the isoquinoline and the phenyl rings allows for the creation of large libraries of derivatives for screening against various biological targets. ontosight.ai

Evolution of Research Trajectories for this compound and its Derivatives

The research landscape for this compound has evolved from initial synthetic explorations to more targeted investigations into its biological activities. Early work was often focused on the development of new synthetic methods to access this scaffold. More recent research has shifted towards the synthesis of specific derivatives with optimized pharmacological profiles. rsc.org This includes the preparation of compounds with various substituents on both the phenyl and isoquinoline rings to probe structure-activity relationships (SAR). rsc.org

A significant trend in the evolution of research is the increasing focus on sustainable and efficient synthetic methods, such as those employing green chemistry principles. researchgate.net Furthermore, the application of this compound derivatives has expanded into diverse areas of medicinal chemistry. For instance, some derivatives have been evaluated for their antibacterial activity, targeting multidrug-resistant strains of bacteria. nih.gov Others have been investigated as potential anticancer agents and as inhibitors of specific enzymes. nih.govresearchgate.net This diversification of research highlights the growing recognition of the this compound scaffold's potential across multiple therapeutic areas.

Scope and Objectives of this compound Academic Investigations

Academic investigations into this compound and its derivatives are primarily driven by the following objectives:

Development of Novel Synthetic Methodologies: A continuous effort is dedicated to creating more efficient, atom-economical, and environmentally benign methods for the synthesis of the this compound core and its analogues. rsc.org

Exploration of Pharmacological Activities: A major focus is the synthesis and biological evaluation of new this compound derivatives to identify novel therapeutic agents. This includes screening for a wide range of activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govontosight.ainih.gov

Elucidation of Structure-Activity Relationships (SAR): Researchers systematically modify the structure of this compound to understand how different functional groups and their positions influence biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Investigation of Mechanisms of Action: A deeper understanding of how this compound derivatives exert their biological effects at the molecular level is a key objective. This involves identifying their specific cellular targets, such as enzymes or receptors. nih.govnih.gov

The following interactive data tables provide a snapshot of the research findings in these areas.

Interactive Table 1: Synthesis of this compound Derivatives

| Derivative | Reagents and Conditions | Yield (%) | Reference |

| 1-Methyl-3-phenylisoquinoline (B8776708) | Polyphosphate ester, oxime of 3,4-diphenylbut-3-en-2-one (B14165516), heat | ~50-70 | rsc.org |

| 1-Methyl-3-(4-methylphenyl)isoquinoline | Polyphosphate ester, corresponding oxime, heat | 76 | rsc.org |

| 1-Methyl-3-(2-methylphenyl)isoquinoline | Polyphosphate ester, corresponding oxime, heat | 48 | rsc.org |

| 1-Methyl-3-(4-chlorophenyl)isoquinoline | Polyphosphate ester, corresponding oxime, heat | Not specified | rsc.org |

Interactive Table 2: Biological Activity of this compound Derivatives

| Compound | Biological Activity | Target/Assay | Value | Reference |

| 3-Phenyl-4-(phenylseleno)isoquinoline | MAO-B Inhibition | Ki | 7.07 µM | researchgate.net |

| 4-(4-Fluorophenylseleno)-3-phenylisoquinoline | δ-ALA-D Inhibition | IC50 | 78.42 µM | nih.gov |

| 4-(4-Fluorophenylseleno)-3-phenylisoquinoline | Na+, K+ -ATPase Inhibition | IC50 | 41.36 µM | nih.gov |

| 4-(4-Chlorophenylseleno)-3-phenylisoquinoline | δ-ALA-D Inhibition | IC50 | 92.27 µM | nih.gov |

| 4-(4-Chlorophenylseleno)-3-phenylisoquinoline | Na+, K+ -ATPase Inhibition | IC50 | 89.43 µM | nih.gov |

| N-methyl quaternary ammonium (B1175870) derivatives of this compound | Antibacterial | S. aureus | Activity observed | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJOTRVJJWIIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346097 | |

| Record name | 3-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37993-76-3 | |

| Record name | 3-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37993-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Phenylisoquinoline and Its Derivatives

Transition Metal-Catalyzed Cyclization Reactions

Transition metal-catalyzed reactions, particularly those involving copper and palladium, have become powerful tools for the construction of the 3-phenylisoquinoline framework. These methods often proceed under mild conditions and demonstrate broad functional group tolerance, offering significant advantages over classical synthetic routes.

Copper-Catalyzed Intramolecular Cyclization of Alkynylaryl Oxime Derivatives

A highly efficient and environmentally friendly method for synthesizing isoquinolines involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.orgrsc.org This approach utilizes water as a green solvent and proceeds without the need for additional ligands or additives, showcasing high atom economy. rsc.orgrsc.orgresearchgate.net The reaction mechanism is proposed to initiate with a Cu(I)-catalyzed intramolecular cyclization of the ortho-alkynylaryl oxime derivative. rsc.orgnih.gov

Optimization of Copper Catalyst Systems for this compound Synthesis

The efficiency of the cyclization reaction is highly dependent on the choice of catalyst and reaction conditions. rsc.orgresearchgate.net To achieve optimal yields, various parameters have been systematically investigated, using the conversion of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime to 1-methyl-3-phenylisoquinoline (B8776708) as a model reaction. rsc.orgnih.gov

Initial studies revealed that a copper catalyst is essential for the transformation, as no product was observed in its absence. rsc.orgnih.gov A screening of different copper salts, including CuI, CuBr, CuCl, CuBr₂, and Cu(OAc)₂, identified copper(I) iodide (CuI) as the most effective catalyst for this reaction. rsc.orgresearchgate.net The choice of solvent also played a critical role, with water proving superior to organic solvents like 1,4-dioxane, toluene, EtOH, and AcOH. rsc.orgresearchgate.net Temperature was found to be a key factor, with 80 °C providing a high yield, while lower temperatures resulted in diminished product formation. rsc.orgresearchgate.net The optimized conditions were established as 10 mol% of CuI in water, heated at 80 °C for 15 hours under an air atmosphere. rsc.org

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 1 | CuI | H₂O | 80 | 92 | rsc.orgnih.gov |

| 2 | CuBr | H₂O | 80 | 85 | rsc.org |

| 3 | CuCl | H₂O | 80 | 82 | rsc.org |

| 4 | CuBr₂ | H₂O | 80 | 43 | rsc.org |

| 5 | Cu(OAc)₂ | H₂O | 80 | Trace | rsc.org |

| 6 | CuI | 1,4-Dioxane | 80 | 87 | rsc.org |

| 7 | CuI | Toluene | 80 | 56 | rsc.org |

| 8 | CuI | H₂O | 70 | 83 | rsc.org |

| 9 | --- | H₂O | 80 | 0 | rsc.orgnih.gov |

Substrate Scope and Functional Group Tolerance in Copper-Catalyzed Reactions

Under the optimized conditions, the copper-catalyzed cyclization demonstrates a broad substrate scope and good functional group tolerance. rsc.org The reaction accommodates (E)-2-alkynylaryl ketone O-methyl oximes bearing both electron-donating substituents (such as -Me, -tBu, -OMe) and electron-withdrawing groups (like -F, -Cl, -Br) on the aryl ring, affording the corresponding this compound derivatives in moderate to excellent yields. rsc.orgrsc.org

The methodology is not limited to phenylacetylenes; substrates with other groups attached to the triple bond, including naphthyl, thienyl, and various alkyl groups (n-pentyl, cyclopropyl, cyclopentyl), are also well-tolerated, leading to the desired products in good yields. rsc.org This highlights the versatility of the copper-catalyzed system for creating a diverse library of 1,3-disubstituted isoquinolines. rsc.org For instance, 3-phenylisoquinolines with various substituents at the 1-position have been synthesized in yields ranging from 73% to 96%. rsc.orgresearchgate.net

| Substrate (R¹ group) | Product (1-R¹-3-phenylisoquinoline) | Yield (%) | Reference(s) |

| Methyl | 1-Methyl-3-phenylisoquinoline | 95 | rsc.org |

| Ethyl | 1-Ethyl-3-phenylisoquinoline | 28 | rsc.org |

| Benzyl (B1604629) | 1-Benzyl-3-phenylisoquinoline | 63 | rsc.org |

| H | This compound | 96 | rsc.org |

| 4-MeO-C₆H₄ | 1-(4-Methoxyphenyl)-3-phenylisoquinoline | 73 | rsc.org |

| 4-F-C₆H₄ | 1-(4-Fluorophenyl)-3-phenylisoquinoline | 85 | rsc.org |

Synthesis of this compound N-Oxides via Copper Catalysis

A fascinating aspect of this copper-catalyzed methodology is the ability to selectively synthesize this compound N-oxides by a subtle modification of the starting material. rsc.orgrsc.org When the O-methyl group of the oxime derivative is replaced with a hydroxyl group (i.e., using (E)-2-alkynylaryl oximes), the reaction pathway shifts. rsc.orgnih.gov Instead of N-O bond cleavage, a selective O-H bond cleavage occurs in the cyclized intermediate, leading to the formation of this compound N-oxides. rsc.orgnih.gov

This protocol also exhibits a wide substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aromatic rings of the starting material, providing the corresponding N-oxide products in moderate to high yields. rsc.orgnih.gov The reaction is typically carried out under similar conditions, using CuI in water at temperatures ranging from 70-120 °C. rsc.orgnih.gov

| Substrate (Substituent on Phenyl Ring) | Product (3-Arylisoquinoline N-oxide) | Yield (%) | Reference(s) |

| H | This compound N-oxide | 86 | rsc.org |

| 4-Me | 3-(p-Tolyl)isoquinoline N-oxide | 90 | rsc.org |

| 4-OMe | 3-(4-Methoxyphenyl)isoquinoline N-oxide | 88 | rsc.org |

| 4-F | 3-(4-Fluorophenyl)isoquinoline N-oxide | 85 | rsc.org |

| 4-Cl | 3-(4-Chlorophenyl)isoquinoline N-oxide | 82 | rsc.org |

| 4-Br | 3-(4-Bromophenyl)isoquinoline N-oxide | 78 | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions for Phenylisoquinoline Core Construction

Palladium-catalyzed reactions represent another cornerstone in the synthesis of isoquinoline (B145761) frameworks. researchgate.net These methods provide efficient pathways for forming carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing complex heterocyclic systems. researchgate.netnih.gov One established strategy involves the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)arylaldimines, which can be coupled with various alkenes or halides to yield substituted isoquinolines. researchgate.net

Suzuki-Miyaura Cross-Coupling in this compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed process for forming C-C bonds, typically between an organoboron compound and an organic halide or triflate. tcichemicals.comlibretexts.org This reaction has been effectively applied to the synthesis of 3-phenylisoquinolines. nih.gov

In a representative example, the 3-phenyl substituent is introduced by coupling an isoquinoline precursor, activated at the C3 position as a triflate, with a suitable boronic acid. nih.gov For the synthesis of 6,7-dimethoxy-1-methyl-3-phenylisoquinoline, 6,7-dimethoxy-1-methylisoquinolin-3-yl triflate is reacted with phenylboronic acid. The reaction is catalyzed by a palladium system, often consisting of a palladium(II) acetate (B1210297) [Pd(OAc)₂] precatalyst and a bulky phosphine (B1218219) ligand such as XPhos, in the presence of a base like potassium carbonate (K₂CO₃). nih.gov This method showcases the ability of the Suzuki coupling to forge the critical aryl-aryl bond of the this compound core structure. nih.gov

| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Product | Reference(s) |

| 6,7-dimethoxy-1-methylisoquinolin-3-yl triflate | 2-benzyloxy-3,4-dimethoxyphenylboronic acid | Pd(OAc)₂, XPhos | K₂CO₃ | ACN/H₂O | 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-6,7-dimethoxy-1-methylisoquinoline | nih.gov |

| 6,7-dimethoxy-1-methyl-3-phenylisoquinolin-4-yl triflate | 4-biphenylboronic acid | Pd(OAc)₂, XPhos | K₂CO₃ | ACN/H₂O | 4-([1,1'-Biphenyl]-4-yl)-6,7-dimethoxy-1-methyl-3-phenylisoquinoline | nih.gov |

Ligand Effects and Reaction Condition Optimization in Palladium Catalysis

Palladium-catalyzed reactions are a cornerstone in the synthesis of complex organic molecules, and the formation of this compound is no exception. The choice of ligand and the optimization of reaction conditions are critical factors that dictate the efficiency and selectivity of these transformations.

The ligand's role is to modulate the electronic and steric properties of the palladium center, thereby influencing the catalytic cycle's key steps, such as oxidative addition, transmetalation, and reductive elimination. For instance, in palladium-catalyzed allylic alkylation, electron-donating phosphine ligands like tricyclohexylphosphine (B42057) (PCy3) can lead to faster reaction rates compared to electron-accepting ligands like triphenyl phosphite (B83602) (P(OPh)3). liv.ac.uk The solvent also plays a crucial role; reactions in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) can be faster and accommodate a wider range of ligands than in conventional organic solvents like tetrahydrofuran (B95107) (THF). liv.ac.uk

A systematic evaluation of various palladium catalysts, such as PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂, along with different solvents, bases, and oxidants, is crucial for optimizing the synthesis of functionalized heterocycles. researchgate.net For example, in the one-pot synthesis of functionalized furans, PdCl₂(CH₃CN)₂ was identified as the most effective catalyst, achieving a 94% yield under optimized conditions using K₂CO₃ as the base and CuCl₂ as the oxidant in dioxane at 80 °C. researchgate.net These findings underscore the importance of a multi-parameter optimization approach to maximize yield and efficiency in palladium-catalyzed syntheses. researchgate.net

| Parameter | Observation | Reference |

| Ligand | Electron-donating phosphines (e.g., PCy3) can increase reaction rates in allylic alkylation. | liv.ac.uk |

| Solvent | Ionic liquids (e.g., [bmim][BF4]) can enhance reaction speed and ligand compatibility compared to THF. | liv.ac.uk |

| Catalyst | PdCl₂(CH₃CN)₂ showed superior performance in certain furan (B31954) syntheses. | researchgate.net |

| Base/Oxidant | K₂CO₃ and CuCl₂ were found to be optimal for a specific palladium-catalyzed furan synthesis. | researchgate.net |

Rhodium-Catalyzed C-H Bond Activation Strategies

Rhodium catalysis has emerged as a powerful tool for the synthesis of isoquinolines and their derivatives, often proceeding through C-H bond activation pathways. mdpi.com These methods are attractive due to their atom economy and the ability to functionalize otherwise inert C-H bonds directly. snnu.edu.cn

Rhodium(III)-catalyzed C-H activation is particularly noteworthy for its mild reaction conditions, broad functional group tolerance, and high regioselectivity. mdpi.com This strategy has been successfully employed to construct a variety of heterocyclic scaffolds, including isoquinolines. mdpi.com The mechanism typically involves a chelation-assisted C-H metalation, followed by coupling with an unsaturated partner like an alkyne or alkene. snnu.edu.cn For instance, the reaction of arenes bearing a directing group with alkynes can lead to the formation of substituted isoquinolines. snnu.edu.cn

The development of three-component coupling reactions catalyzed by rhodium further expands the synthetic utility. For example, the coupling of oxazolines, vinylene carbonate, and carboxylic acids can produce various isoquinolone products under redox-neutral conditions. rsc.org Mechanistic studies often suggest the formation of a cyclic rhodium species through C-H functionalization, which then reacts with the other components to build the final heterocyclic product. acs.org

Ruthenium Catalysis in Isoquinoline Ring Formation

Ruthenium catalysts offer a distinct reactivity profile for the synthesis of isoquinoline derivatives. These catalysts can mediate dual catalytic reactions involving C-H activation and dearomatization to form isoquinolones. researchgate.net Ruthenium-catalyzed cycloadditions are also a valuable tool for constructing 5-, 6-, and 7-membered rings, including the isoquinoline core. nih.gov

One notable approach involves the ruthenium-catalyzed C-H alkenylation, which can initiate cascade reactions to form complex heterocyclic systems. researchgate.net For example, a ruthenium(II) complex can catalyze the dehydrative alkyne annulation of NH-free hydroxamic acids, demonstrating excellent positional selectivity. researchgate.net Mechanistic investigations point towards a carboxylate-assisted C-H metalation as a key step. researchgate.net

Furthermore, ruthenium phthalocyanine (B1677752) complexes have been shown to be effective catalysts in red-light-mediated photoreactions, offering an alternative to traditional blue-light photocatalysis which can sometimes lead to substrate decomposition. beilstein-journals.org While less common than palladium or rhodium, ruthenium's unique catalytic properties provide a valuable alternative for the synthesis of isoquinoline-based structures.

Non-Transition Metal Mediated Synthesis Pathways

While transition metals are dominant in isoquinoline synthesis, non-metal mediated pathways provide valuable alternatives, often avoiding the cost and toxicity associated with heavy metals. These methods frequently rely on unique cyclization and rearrangement reactions.

Cyclization-Deoxygenation Reactions of o-Alkynylbenzaldoximes

A notable non-metal mediated route to isoquinolines involves the cyclization and subsequent deoxygenation of o-alkynylbenzaldoximes. thieme-connect.de This strategy allows for the construction of the isoquinoline ring system under relatively mild conditions.

The initial step is an electrophile-induced 6-endo-dig cyclization of the o-alkynylbenzaldoxime. thieme-connect.de This cyclization leads to the formation of an isoquinoline N-oxide intermediate. The subsequent deoxygenation of this N-oxide is a crucial step to afford the final isoquinoline product. thieme-connect.de Various reagents can be employed for this deoxygenation, with carbon disulfide (CS₂) being an efficient option. thieme-connect.de

The choice of electrophile to initiate the cyclization of o-alkynylbenzaldoximes significantly influences the reaction outcome. Bromine (Br₂) has been effectively used to activate the alkyne moiety, leading to the formation of 4-bromo-3-alkylisoquinolines in good to high yields. thieme-connect.de The reaction is typically carried out in the presence of a base like sodium bicarbonate (NaHCO₃). thieme-connect.de

Besides bromine, other electrophiles such as silver triflate (AgOTf) can also promote the initial 6-endo-dig cyclization to form the isoquinoline N-oxide. thieme-connect.de The use of different reagents allows for the synthesis of a diverse range of substituted isoquinolines. For instance, tandem reactions involving 2-alkynylbenzaldoximes, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and bromine can lead to the formation of unexpected but synthetically useful isoquinoline-based azomethine ylides. acs.org The influence of bromide concentration can also be a critical factor in the rate and selectivity of bromination reactions in aqueous solutions. nsf.gov

| Reagent | Role/Outcome | Reference |

| Bromine (Br₂) | Electrophile for cyclization, leads to 4-bromo-3-alkylisoquinolines. | thieme-connect.de |

| Silver Triflate (AgOTf) | Electrophile for cyclization, forms isoquinoline N-oxide. | thieme-connect.de |

| Sodium Bicarbonate (NaHCO₃) | Base used in conjunction with bromine. | thieme-connect.de |

| Carbon Disulfide (CS₂) | Efficient reagent for the deoxygenation of isoquinoline N-oxides. | thieme-connect.de |

The deoxygenation of the in situ generated isoquinoline N-oxide is a key step in this synthetic sequence. When carbon disulfide (CS₂) is used as the deoxygenating agent, the proposed mechanism involves a [3+2] dipolar cycloaddition between the isoquinoline N-oxide and CS₂. thieme-connect.de This forms a transient intermediate which then undergoes homolytic cleavage of the N–O and C–S bonds. thieme-connect.de This cleavage results in the desired isoquinoline product along with carbon oxysulfide (COS) and sulfur (S) as byproducts. thieme-connect.de

The reaction is believed to proceed through a radical pathway. thieme-connect.de This is supported by control experiments where the addition of a radical scavenger, such as TEMPO, inhibits the formation of the product. thieme-connect.de Understanding these mechanistic details is crucial for optimizing the reaction and expanding its scope. The deoxygenation of heteroaromatic N-oxides is a fundamental transformation with applications in the synthesis of numerous bioactive molecules. thieme-connect.de

Influence of Bromine and Other Reagents in Cyclization

Polyphosphoric Ester (PPE) Mediated Cyclization of Oximes

Polyphosphoric ester (PPE) has emerged as a valuable reagent in the synthesis of isoquinoline derivatives. rsc.org It serves as a milder alternative to polyphosphoric acid (PPA), offering better solubility in organic solvents and allowing for reactions under less harsh conditions. rsc.org PPE, a dehydrogenation agent, can be prepared from the reaction of phosphorus pentoxide and diethyl ether in chloroform (B151607). rsc.org Its utility has been demonstrated in various cyclization reactions, including the Bischler-Napieralski and Beckmann rearrangements, which are pivotal in forming the isoquinoline core. rsc.orgresearchgate.net

Specificity of PPE for Aryl-Substituted Ketone Oximes

The PPE-promoted Beckmann rearrangement shows notable specificity when applied to substituted benzylidene derivatives of phenylacetone (B166967) oxime. This reaction proceeds through a cascade involving rearrangement, isomerization, and a Bischler-Napieralski-type cyclization to smoothly yield 1-methyl-3-phenylisoquinolines. researchgate.net The proposed mechanism suggests the initial formation of an E-amide, which then isomerizes via a nitrilium intermediate. researchgate.net This specificity makes PPE a powerful tool for the controlled synthesis of targeted isoquinoline structures.

Synthesis of 1-Methyl-3-phenylisoquinoline Derivatives

A beneficial method for the preparation of 1-methyl-3-phenylisoquinoline derivatives involves the reaction of appropriate oximes, derived from 3,4-diphenylbut-3-en-2-one (B14165516) derivatives, with polyphosphate ester upon heating. rsc.org This approach provides the desired isoquinolines in yields typically ranging from 50% to 70%. rsc.orgrsc.org The procedure is particularly effective for synthesizing derivatives bearing chlorine, methyl, and methoxy (B1213986) substituents on the aromatic ring. rsc.orgrsc.org The yield of the cyclization is influenced by the type and position of substituents on the phenyl group of the starting oxime. researchgate.net For instance, a methyl group in the para position results in a similar yield to the unsubstituted derivative, while a methyl group in the ortho position leads to a lower yield, suggesting steric hindrance during cyclization. rsc.org

Table 1: Synthesis of 1-Methyl-3-phenylisoquinoline Derivatives via PPE-Mediated Cyclization

| Entry | Substituent (R) | Position | Yield (%) |

|---|---|---|---|

| 1 | H | - | 65 |

| 2 | CH₃ | ortho | 48 |

| 3 | CH₃ | meta | 76 |

| 4 | CH₃ | para | 67 |

This table is generated based on available research data. rsc.org

Electrophilic S-Alkylation in this compound Derivative Synthesis

A mild and efficient method for synthesizing diverse thioethers involves the electrophilic S-alkylation of this compound-1(2H)-thione. tandfonline.com This reaction readily proceeds to afford a variety of structurally diverse sulfides in high yields, demonstrating a versatile strategy for functionalizing the isoquinoline core at the sulfur atom. tandfonline.com

Novel Annulation and Cycloaddition Approaches

Modern synthetic strategies increasingly rely on novel annulation and cycloaddition reactions to construct the isoquinoline framework, offering access to a wide range of derivatives.

(5+1) Annulation Reactions for Isoquinoline Core Formation

The (5+1) annulation reaction represents a powerful tool for the formation of the isoquinoline core. One such approach involves the reaction of ortho-(1-alkynyl)benzaldehydes, acting as a five-carbon synthon, with primary amines. mdpi.com This intermolecular cyclocondensation has been successfully applied to the synthesis of various isoquinolone derivatives. mdpi.com Another innovative (5+1) annulation strategy involves the reaction between unactivated alkynes and nitriles, facilitated by a selective phosphoranation of the alkyne with a phosphonium (B103445) cation. acs.org This single-step process provides a concise route to isoquinolines from readily available starting materials. acs.org

Ketenimine-Based Multicomponent Reactions

Ketenimines have emerged as versatile intermediates in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems. researchgate.net In one notable example, a copper-catalyzed MCR between a sulfonyl azide (B81097) and a terminal alkyne generates a ketenimine intermediate. nih.gov This intermediate then participates in a tandem [3+2]/[2+2+2] intermolecular cycloaddition with quinoline (B57606) to produce pyrimido[1,6-a]quinolines. nih.gov This atom- and step-economical process involves azide-alkyne cycloaddition, ring-rearrangement, ketenimine formation, and a regioselective termolecular cycloaddition/dehydrogenation cascade. nih.gov Silver-catalyzed MCRs have also been employed, where a [3+2]-cycloaddition between an isoquinolinium-2-ylamide and a ketenimine yields 2-amino-H-pyrazolo[5,1-a]isoquinolines. beilstein-journals.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of sustainable and green chemistry methodologies is a paramount goal in modern organic synthesis, driven by the need to minimize environmental impact and enhance process efficiency. rasayanjournal.co.inijnc.irjocpr.com In the context of this compound synthesis, this has led to the exploration of innovative approaches that reduce reliance on hazardous solvents, toxic reagents, and energy-intensive conditions. isroset.org These green strategies, including biocatalysis, microwave-assisted synthesis, reactions in aqueous media, and the use of biomass-derived supported catalysts, align with the core principles of sustainability by improving atom economy, reducing waste, and utilizing renewable resources. rasayanjournal.co.injocpr.com

Biocatalysis and Microwave-Assisted Synthesis

The integration of biocatalysis and microwave-assisted techniques represents a significant advancement in the green synthesis of this compound and its derivatives. These methods offer enhanced efficiency, selectivity, and reduced environmental impact compared to traditional synthetic protocols. rasayanjournal.co.ineuropa.eu

Biocatalysis:

Biocatalysis leverages the high selectivity of enzymes to perform complex chemical transformations under mild conditions. mdpi.com In the realm of isoquinoline alkaloids, enzymatic strategies are employed to construct chiral centers with high fidelity. nih.gov A notable example involves a three-enzyme cascade for the production of phenylisoquinoline alkaloids. nih.gov This system utilizes an engineered imine reductase (IRED) from Streptomyces aurantiacus, a D-glucose dehydrogenase (GDH) for cofactor regeneration, and a coclaurine (B195748) N-methyltransferase (CNMT). nih.gov By co-expressing these enzymes in a single E. coli host, (S)-phenylisoquinoline alkaloids can be synthesized from their corresponding imines with high isolated yields (93–98%) and excellent optical purity (>99% ee). nih.gov This biocatalytic approach showcases the potential for creating complex, enantiomerically pure isoquinoline structures in a sustainable manner. nih.govnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times, increasing yields, and often enhancing product purity. researchgate.netjocpr.com The mechanism involves the direct heating of polar molecules through the excitation of molecular rotations, leading to rapid and uniform thermal energy distribution. researchgate.net In the synthesis of substituted isoquinolines, microwave-assisted methods have proven to be highly effective. For instance, the condensation reaction to form certain heterocyclic spiro-isoquinoline derivatives saw a significant improvement under microwave irradiation; reaction times were reduced from 4 hours to just 15 minutes, while yields increased from approximately 55% to over 85%. mdpi.com Another study reported a ligand-free, microwave-assisted Suzuki coupling of 1-chloro-3-phenylisoquinoline, demonstrating the utility of this technology in the diversification of the this compound scaffold. dntb.gov.ua

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Spiro[1,3-benzoxazole-2,4'-isoquinoline] Derivative | Conventional (Reflux) | - | 48% |

| Microwave-Assisted | - | 85% | |

| Compound 7 (a spiro-derivative) | Conventional (Reflux) | 4 h | 53% |

| Microwave-Assisted | 15 min | 84% | |

| Compound 8 (a spiro-derivative) | Conventional (Reflux) | 4 h | 59% |

| Microwave-Assisted | 15 min | 86% |

Aqueous Medium Reactions

The use of water as a reaction medium is a cornerstone of green chemistry, offering significant environmental and safety benefits over conventional volatile organic solvents. semanticscholar.org Developing synthetic methodologies that operate efficiently in water is a key research focus. For the synthesis of 3-phenylisoquinolines, significant progress has been made in developing water-based protocols.

A highly efficient method involves a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. semanticscholar.orgrsc.org This approach is notable for proceeding without the need for organic solvents, additives, or ligands. semanticscholar.orgrsc.org The reaction of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime with a copper iodide (CuI) catalyst in water at 80 °C yields 1-methyl-3-phenylisoquinoline with up to a 95% yield. rsc.org This method demonstrates broad substrate scope, tolerating various functional groups on the aromatic rings and producing a range of this compound derivatives in good to excellent yields (73–96%). semanticscholar.orgrsc.org The practicality of this aqueous method was further highlighted by its successful application on a gram-scale, affirming its potential for larger-scale manufacturing. rsc.org

| Starting Material | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | 1-methyl-3-phenylisoquinoline | CuI (10 mol%) | 80 | 20 | 95 |

| (E)-1-(4-methoxy-2-(phenylethynyl)phenyl)ethanone O-methyl oxime | 7-methoxy-1-methyl-3-phenylisoquinoline | CuI (10 mol%) | 80 | 15 | 96 |

| (E)-(2-(phenylethynyl)phenyl)(p-tolyl)methanone O-methyl oxime | 3-phenyl-1-(p-tolyl)isoquinoline | CuI (10 mol%) | 120 | 15 | 96 |

| (E)-(4-chlorophenyl)(2-(phenylethynyl)phenyl)methanone O-methyl oxime | 1-(4-chlorophenyl)-3-phenylisoquinoline | CuI (10 mol%) | 120 | 15 | 85 |

| (E)-(2-((4-methoxyphenyl)ethynyl)phenyl)(phenyl)methanone O-methyl oxime | 3-(4-methoxyphenyl)-1-phenylisoquinoline | CuI (10 mol%) | 120 | 15 | 73 |

Lignin-Supported Metal Catalysts

The valorization of biomass, such as lignin (B12514952), into functional materials represents a key strategy in sustainable chemistry. mdpi.com Lignin, a major waste product of the paper-making industry, can be repurposed as a robust support for heterogeneous metal catalysts. beilstein-journals.org This approach not only utilizes a renewable resource but also offers the advantages of easy catalyst separation and recyclability. researchgate.net

A novel heterogeneous copper catalyst has been developed using sodium lignosulfonate, a modified lignin derivative, as a support material. beilstein-journals.org The lignosulfonate was functionalized to create a robust supporting material capable of immobilizing copper species. researchgate.net This lignin-supported copper (LS-FAS-Cu) catalyst has demonstrated excellent activity in the synthesis of various nitrogen-containing heterocycles, including 3-phenylisoquinolines. beilstein-journals.org

The catalyst proved effective in multicomponent reactions, for example, in the synthesis of 2-arylpyridines, showcasing its versatility. beilstein-journals.org Although specific yield data for this compound synthesis using this exact catalyst is detailed within broader studies on nitrogen-containing heterocycles, the research confirms its catalytic competence for this class of compounds. beilstein-journals.orgresearchgate.net The catalyst is noted for its stability and can be recycled multiple times without a significant loss in activity, which is a critical feature for industrial applications and green processing. beilstein-journals.org The development of such catalysts from biomass waste underscores a circular economy approach within chemical synthesis. mdpi.comacs.org

| Characteristic | Description |

|---|---|

| Support Material | Modified sodium lignosulfonate (a waste biomass) |

| Immobilized Metal | Copper (Cu) |

| Key Applications | Synthesis of nitrogen-containing heterocycles (e.g., 3-phenylisoquinolines, 2-arylpyridines, tricyclic indoles) |

| Key Advantages | - Utilizes renewable waste biomass

|

| Copper Loading | 0.45 mmol/g to 0.56 mmol/g |

Reactivity and Derivatization Strategies of 3 Phenylisoquinoline

Functionalization of the Isoquinoline (B145761) Backbone

The reactivity of the 3-phenylisoquinoline core is dictated by the electron distribution within the heterocyclic ring system, which can be strategically manipulated through the introduction of various substituents. The C1, C3, and C4 positions of the isoquinoline ring are particularly amenable to functionalization. nih.gov

Substitution Patterns and Their Impact on Reactivity

The substitution pattern on the isoquinoline nucleus significantly influences its reactivity. For instance, the presence of a halogen, such as a chloro group at the 1-position of this compound, provides a reactive handle for cross-coupling reactions. This allows for the synthesis of 1,3-disubstituted isoquinoline derivatives through methods like the Suzuki-Miyaura coupling. The chloro group at C1 serves as a leaving group, facilitating palladium-catalyzed substitutions.

The functionalization at the C1 and C4 positions is a key strategy for creating complex, bridged isoquinoline structures. polyu.edu.hkresearchgate.net The dearomatization of the isoquinoline ring through a [4+2] cycloaddition at the C1 and C4 positions has been explored to construct novel bridged azaheterocycles. polyu.edu.hk Furthermore, the direct condensation of o-tolualdehyde tert-butylimines with nitriles can lead to the formation of 4-alkyl substituted 3-phenylisoquinolines by trapping the intermediate with an electrophile. nih.gov

A study on the palladium-catalyzed α-deuteration of this compound showed deuterium (B1214612) incorporation at the C8 position, highlighting a site for isotopic labeling. rsc.org The efficiency of this reaction, however, can be affected by the compound's solubility. rsc.org

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound framework is a fundamental strategy to fine-tune its electronic properties and reactivity.

In the synthesis of isoquinolines from (E)-2-alkynylaryl ketone O-methyl oximes, substrates with EDGs (e.g., p-Me, p-tBu, p-OMe) on the phenyl ring generally proceed with good to excellent yields. nih.gov Conversely, substrates bearing EWGs tend to exhibit lower reactivity, though they still yield the desired isoquinoline products. nih.govrsc.org For instance, in a copper-catalyzed intramolecular cyclization, substrates with EWGs delivered isoquinolines in yields ranging from 62-89%. rsc.org

The nature of the substituent also plays a critical role in the properties of resulting derivatives. In the development of iridium(III) complexes for near-infrared (NIR) organic light-emitting diodes (OLEDs), functionalizing the 1-phenylisoquinoline-4-carbonitrile ligand with both EDGs (dimethyl) and EWGs (cyano) was shown to influence the optoelectronic properties of the complexes. polyu.edu.hknih.gov Similarly, the synthesis of 4-(selanyl)isoquinoline-N-oxides demonstrated tolerance to both EDGs and EWGs on the aromatic systems involved in the reaction. acs.org

In another example, the presence of a cyano group, a strong EWG, in 3-chloro-1-phenylisoquinoline-4-carbonitrile (B3280696) enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic substitution reactions.

Derivatization for Specific Research Applications

The versatile reactivity of the this compound core allows for its derivatization into a wide array of compounds with tailored properties for various research applications, including medicinal chemistry and materials science.

Synthesis of Quaternary Ammonium (B1175870) Derivatives

The quaternization of the nitrogen atom in the isoquinoline ring to form quaternary ammonium derivatives is a common strategy, particularly in the development of antibacterial agents. nih.gov These derivatives often exhibit enhanced biological activity compared to their non-quaternary precursors. nih.gov

The synthesis typically involves the N-alkylation of the isoquinoline ring. For example, this compound derivatives can be treated with methyl iodide at elevated temperatures in a sealed tube to yield the corresponding N-methyl quaternary ammonium derivatives. nih.gov In some cases, the quaternization is achieved by reacting the isoquinoline with an alkylating agent like iodomethane (B122720) in a solvent such as acetonitrile. researchgate.net The yields for these reactions can be excellent, with some derivatives being obtained in yields of up to 98%. researchgate.net

The table below summarizes the synthesis of some N-methyl quaternary ammonium derivatives of 3-phenylisoquinolines.

| Precursor | Reagent | Conditions | Product | Application | Reference |

| 3-(4'-t-butyl)-[1,1'-biphenyl]-3-yl)-6,7-dimethoxy-1-methylisoquinoline | MeI | Sealed tube, 100 °C | 3-(4'-(t-butyl)-[1,1'-biphenyl]-3-yl)-6,7-dimethoxy-1,2-dimethylisoquinolinium iodide | Antibacterial Agent | nih.gov |

| 3-Arylisoquinolines | Iodomethane | MeCN, 60 °C | N-methyl-3-arylisoquinolinium salts | Antibacterial Agent | researchgate.net |

Table 1: Synthesis of Quaternary Ammonium Derivatives of this compound.

Formation of Thioethers via S-Alkylation

Thioethers of this compound are valuable intermediates in organic synthesis. A mild and efficient method for their synthesis involves the electrophilic S-alkylation of this compound-1(2H)-thione. tandfonline.comtandfonline.com This reaction allows for the formation of a diverse range of structurally varied sulfides in high yields. tandfonline.com

The process involves reacting this compound-1(2H)-thione with various alkylating agents, such as α-bromo ketones, in ethanol (B145695) under a nitrogen atmosphere. tandfonline.comresearchgate.net This method avoids harsh reaction conditions and often results in high yields of the desired thioether products. tandfonline.com

The table below presents examples of thioethers synthesized from this compound-1(2H)-thione.

| Alkylating Agent | Product | Yield | Reference |

| 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | 2-(3-Phenylisoquinolin-1-ylthio)-1-(4-chloro-2-methoxyphenyl)ethanone | High | tandfonline.com |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone | Not specified | researchgate.net |

| 1-Bromo-3-(2-fluorophenyl)propan-2-one | 1-(3-Phenylisoquinolin-1-ylthio)-3-(2-fluorophenyl)propan-2-one | High | tandfonline.com |

Table 2: Examples of Thioethers from this compound-1(2H)-thione.

Selenocyclization for Se-Decorated Isoquinoline N-Oxides

Selenium-containing heterocycles are of growing interest in medicinal chemistry. A novel method for the synthesis of selenium-decorated isoquinoline N-oxides involves the selenocyclization of o-alkynyl benzaldehyde (B42025) oximes. acs.orgscribd.comnih.gov This strategy utilizes benzeneseleninic acid derivatives as stable and easy-to-handle selenium reagents. acs.orgresearchgate.net

The reaction is typically conducted in refluxing methanol, which allows for the in situ thermal generation of electrophilic selenium species. acs.org This protocol has been shown to have an outstanding substrate tolerance, accommodating both electron-donating and electron-withdrawing groups on the aromatic rings, and can be scaled up significantly. acs.org A library of selenium-decorated N-oxide isoquinolines has been synthesized with yields of up to 96%. acs.orgscribd.comnih.gov

The table below showcases some of the Se-decorated isoquinoline N-oxides synthesized via this method.

| Benzeneseleninic Acid Derivative | Product | Yield | Reference |

| Benzeneseleninic acid | 3-Phenyl-4-(phenylselanyl)isoquinoline-2-oxide | Not specified | scribd.com |

| p-Toluene seleninic acid | 3-Phenyl-4-(p-tolylselanyl)isoquinoline-2-oxide | 87% | acs.org |

| 4-Fluorobenzeneseleninic acid | 4-((4-Fluorophenyl)selanyl)-3-phenylisoquinoline-2-oxide | 90% | acs.org |

| 3-(Trifluoromethyl)benzeneseleninic acid | 3-Phenyl-4-((3-(trifluoromethyl)phenyl)selanyl)isoquinoline-2-oxide | 94% | acs.org |

| Naphthalene-2-seleninic acid | 4-(Naphthalen-2-ylselanyl)-3-phenylisoquinoline-2-oxide | 96% | scribd.com |

Table 3: Synthesis of Se-Decorated Isoquinoline N-Oxides.

Chiral Derivatization and Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound derivatives is a critical area of research, largely driven by the prevalence of chiral isoquinoline scaffolds in biologically active compounds and natural products. This section details the methodologies for achieving stereoselectivity, focusing on asymmetric hydrogenation and the use of chiral derivatizing agents for analysis.

Asymmetric Hydrogenation of Isoquinoline Derivatives

Asymmetric hydrogenation represents a direct and efficient pathway to access enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines (THIQs) from their isoquinoline precursors. nih.gov The process is challenging due to the high stability of the aromatic system and the potential for the nitrogen heteroatom to inhibit the catalyst. rsc.orgresearchgate.net However, significant progress has been made, particularly through the use of iridium-based catalysts. rsc.org

Research has demonstrated the effective asymmetric hydrogenation of 1,3-disubstituted isoquinolines, which generates two stereogenic centers. nih.gov One successful strategy involves the installation of a directing group, such as a hydroxymethyl group at the C1-position, to facilitate the reaction under mild conditions. nih.gov For instance, the hydrogenation of 1-(hydroxymethyl)-3-phenylisoquinoline using an iridium catalyst ([Ir(cod)Cl]₂) with a chiral xyliphos ligand (BTFM-xyliphos) yields the corresponding chiral tetrahydroisoquinoline with high diastereoselectivity and enantioselectivity. nih.gov

The choice of ligand and solvent can significantly influence both diastereoselectivity and enantioselectivity. researchgate.net Studies on 1-(hydroxymethyl)-3-phenylisoquinoline have shown that while some chiral ligands lead to high cis-selectivity, others can be tuned to favor the trans-isomer with excellent enantiomeric excess (ee). researchgate.net For example, using a chiral Josiphos ligand with [Ir(cod)Cl]₂ in dichloromethane (B109758) (CH₂Cl₂) resulted in high levels of diastereoselectivity for the trans-product with 97% ee. researchgate.net

Activation of the isoquinoline substrate is another key strategy. The use of activators like trichloroisocyanuric acid can generate hydrogen halide in situ, which enhances the reactivity of the isoquinoline ring towards hydrogenation. dicp.ac.cn This method has been successfully applied to the asymmetric hydrogenation of 1-phenylisoquinoline (B189431), achieving up to 99% ee using an Iridium catalyst paired with chiral phosphine (B1218219) ligands like SegPhos. dicp.ac.cn

Table 1: Asymmetric Hydrogenation of this compound Derivatives

| Substrate | Catalyst System | Ligand | Solvent | Selectivity | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| 1-(hydroxymethyl)-3-phenylisoquinoline | [Ir(cod)Cl]₂ | BTFM-xyliphos (L1) | - | High Conversion | - | 49% | nih.gov |

| 1-(hydroxymethyl)-3-phenylisoquinoline | [Ir(cod)Cl]₂ | Chiral Josiphos (L1) | CH₂Cl₂ | trans-selective | Good | 97% | researchgate.net |

| 1-phenylisoquinoline | [Ir(COD)Cl]₂ | (R)-SegPhos (L1) | Dioxane | - | - | 94% | dicp.ac.cn |

| 1-phenylisoquinoline | [Ir(COD)Cl]₂ | (R)-DifluorPhos (L3) | Dioxane | - | - | 94% | dicp.ac.cn |

Application of Chiral Derivatizing Agents in NMR Studies

Determining the enantiomeric purity and absolute configuration of chiral molecules is essential. In nuclear magnetic resonance (NMR) spectroscopy, enantiomers are indistinguishable as they have identical spectral properties. wikipedia.org To overcome this, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. chemeurope.comunipi.it These agents react with or form complexes with the enantiomeric mixture, converting it into a mixture of diastereomers, which have distinct NMR spectra. wikipedia.orgchemeurope.com

For chiral isoquinoline derivatives, this technique is highly applicable. Phenyltetrahydroisoquinoline, a derivative of this compound, can be analyzed using a chiral solvating agent like Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol). rsc.org Pirkle's alcohol forms a solvate with phenyltetrahydroisoquinoline through a hydrogen bond between its hydroxyl group and the nitrogen atom of the isoquinoline. rsc.org This interaction leads to the splitting of NMR signals for the different enantiomers, allowing for their quantification. rsc.org The degree of signal splitting can be influenced by factors such as temperature. rsc.org

Another widely used class of CDAs is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and its acid chloride. wikipedia.orgchemeurope.com Mosher's acid can react with chiral secondary amines, such as phenylisoquinoline derivatives, to form diastereomeric amides. chemeurope.comrsc.org The resulting diastereomers exhibit different chemical shifts in the ¹H NMR spectrum, which can be used to determine the enantiomeric excess of the original amine. chemeurope.com The conformational rigidity of the resulting derivatized species often leads to significant and reliable differences in the NMR spectra. wikipedia.org

Table 2: Chiral Agents for NMR Analysis of Phenylisoquinoline Derivatives

| Chiral Agent Type | Agent Name | Analyte | Interaction Type | Application | Reference |

|---|---|---|---|---|---|

| Chiral Solvating Agent (CSA) | Pirkle's alcohol | Phenyltetrahydroisoquinoline | Non-covalent (Hydrogen Bond) | Enantiodiscrimination by ¹H NMR signal splitting | rsc.org |

| Chiral Derivatizing Agent (CDA) | Mosher's acid (MTPA) | Phenylisoquinoline (secondary amine) | Covalent (Amide formation) | Determination of enantiomeric composition | chemeurope.comrsc.org |

Mechanistic Investigations and Computational Studies of 3 Phenylisoquinoline Reactions

Reaction Mechanism Elucidation

Understanding the step-by-step process of how reactants are converted into 3-phenylisoquinoline products is fundamental for optimizing reaction conditions and developing new synthetic strategies.

Several mechanistic pathways have been proposed for the formation of the this compound scaffold, often depending on the starting materials and reaction conditions.

A common strategy involves the cyclization of o-alkynylaryl oxime derivatives. In a copper(I)-catalyzed intramolecular cyclization, it is proposed that the ortho-alkynylaryl oxime derivative first coordinates to the copper catalyst, facilitating an intramolecular cyclization to form an intermediate. nih.gov Subsequent cleavage of the N-O bond and protonation leads to the final isoquinoline (B145761) product. nih.gov Another proposed mechanism for the synthesis of 1-methyl-3-phenylisoquinoline (B8776708) derivatives from the oximes of unsaturated ketones involves a sequence of three key reactions: a Beckmann rearrangement, isomerization of the resulting intermediate, and finally, a condensation reaction to form the isoquinoline ring. rsc.org

In a different approach, the direct condensation of o-tolualdehyde tert-butylimines with nitriles has been explored. nih.gov The proposed mechanistic pathway suggests that the addition of an alkyl halide after the initial condensation can lead to the formation of 4-alkyl substituted isoquinolines. nih.gov For the synthesis of isoquinolines from 2-ethynylbenzaldehydes, it is suggested that the reaction proceeds through an ionic process, with the hydrogen atom at the 4-position of the isoquinoline ring being derived from the solvent. pharm.or.jp

A plausible mechanism for the ruthenium(II)-catalyzed annulation of aryl hydrazones with alkynes involves several steps. Initially, the ruthenium catalyst reacts with an additive like AgSbF6 in the presence of an oxidant such as Cu(OAc)2 to generate a catalytically active complex. This complex then undergoes cyclometalation with the aryl hydrazone, followed by the migratory insertion of the alkyne to form a seven-membered ruthenacycle intermediate. This intermediate then undergoes acetic acid-assisted proton transfer and subsequent intramolecular substitution, leading to the formation of the C-N bond and cleavage of the N-N bond to yield the isoquinoline product and regenerate the active ruthenium catalyst.

In the synthesis of isoquinoline-N-oxides from 2-alkynylbenzaldoximes, a proposed mechanism involves a 6-endo-dig cyclization initiated by the π-activation of the alkyne moiety in the presence of an electrophile. thieme-connect.de This leads to the formation of an isoquinoline-N-oxide intermediate. thieme-connect.de

The table below summarizes various proposed cyclization pathways for the synthesis of this compound and its derivatives.

| Starting Materials | Key Mechanistic Steps | Product Type |

| o-Alkynylaryl oxime derivatives | Copper(I)-catalyzed intramolecular cyclization, N-O bond cleavage, protonation | Isoquinolines |

| Oximes of unsaturated ketones | Beckmann rearrangement, isomerization, condensation | 1-Methyl-3-phenylisoquinoline derivatives |

| o-Tolualdehyde tert-butylimines and nitriles | Direct condensation, potential for subsequent alkylation | Polysubstituted isoquinolines |

| 2-Ethynylbenzaldehydes | Ionic process, solvent-derived H-4 | Isoquinolines |

| Aryl hydrazones and alkynes | Ru(II)-catalyzed cyclometalation, migratory insertion, proton transfer, intramolecular substitution | 1-Phenylisoquinoline (B189431) derivatives |

| 2-Alkynylbenzaldoximes | Electrophile-initiated 6-endo-dig cyclization | Isoquinoline-N-oxides |

Catalysts and additives play a pivotal role in the synthesis of 3-phenylisoquinolines, often determining the reaction's feasibility, efficiency, and regioselectivity.

In the synthesis of isoquinolines via the cyclization of ketoximes with unsymmetrical alkynes, ruthenium(II) catalysts have been shown to provide complete regioselectivity. ajgreenchem.com Specifically, [Ru(p-cymene)Cl₂]₂ has been identified as a highly efficient catalyst compared to others like SnCl₄, InCl₃, DMAP, and L-Proline. ajgreenchem.com The efficiency of this catalytic system is further enhanced by the use of Cu(OAc)₂ as an oxidant and AgSbF₆ as an additive. ajgreenchem.com Copper nanoparticles supported on carbon microspheres (Cu-NP/C) have also been developed as a heterogeneous and reusable catalyst for the synthesis of 1-phenylisoquinoline derivatives, again utilizing AgSbF₆ as an additive. isroset.orgisroset.org

In copper-catalyzed intramolecular cyclizations of (E)-2-alkynylaryl oxime derivatives in water, CuI has been found to be an effective catalyst, enabling the reaction to proceed under mild conditions without the need for organic solvents, ligands, or other additives. nih.govresearchgate.net The selectivity of this reaction, leading to either isoquinolines or isoquinoline N-oxides, can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. nih.govresearchgate.net

For the synthesis of 1-methyl-3-phenylisoquinoline derivatives from the oximes of 3,4-diphenylbut-3-en-2-one (B14165516) derivatives, polyphosphate ester (PPE) has been used effectively. rsc.org The reaction proceeds by heating the oximes with PPE at 120°C. rsc.org Palladium(II) catalysts are employed in the cyclization of 2-(1-alkynyl)arylaldimines, where the presence of an o-methoxy group on the arylaldimine promotes the cyclization and stabilizes the resulting Pd(II) intermediate, leading to improved yields. researchgate.net

The following table details the catalysts and additives used in various synthetic routes to 3-phenylisoquinolines and their effects.

| Reaction Type | Catalyst | Additive(s) | Oxidant | Solvent | Key Findings |

| Cyclization of ketoximes with alkynes | [Ru(p-cymene)Cl₂]₂ | AgSbF₆ | Cu(OAc)₂ | PEG-400 | [Ru(p-cymene)Cl₂]₂ is the most efficient catalyst; Cu(OAc)₂ is a better oxidant than NaOAc. ajgreenchem.com |

| C-H/N-N bond activation | Cu-NP/C | AgSbF₆ | Cu-NP/C | PEG-400 | Heterogeneous and reusable catalyst system with high atom economy. isroset.orgisroset.org |

| Intramolecular cyclization of oxime derivatives | CuI | None | Air (implied) | Water | Mild, ligand-free, and environmentally friendly conditions. nih.govresearchgate.net |

| Cyclization of unsaturated ketone oximes | Polyphosphate ester (PPE) | None | None | Chloroform (B151607) | Effective for synthesizing 1-methyl-3-phenylisoquinoline derivatives. rsc.org |

| Cyclization of 2-(1-alkynyl)arylaldimines | Pd(II) | None | None | Not specified | An o-methoxy group on the aldimine improves yields. researchgate.net |

The identification of reaction intermediates is crucial for validating proposed mechanistic pathways. In the synthesis of this compound from the condensation of o-tolualdehyde tert-butylimine anion with benzonitrile, the imido anion and tert-butylamido anion were considered as likely intermediates. nih.govharvard.edu Further investigation suggested that the tert-butylamido anion might undergo proton transfer to form a more conjugated eneamido anion, which could account for the observed deep red color of the reaction mixture. nih.gov

ESI-MS analysis has been employed to probe the reaction mechanism in the cobalt-catalyzed annulation of azines for isoquinoline synthesis, aiming to isolate and identify possible intermediates. In rhodium-catalyzed C-H annulation reactions, mechanistic studies have been conducted to identify key reaction intermediates, confirming that C-H activation of the aryl ketone O-pivaloyloxime is a crucial step. researchgate.net In some syntheses of isoquinolines, phosphirenium species have been suggested as potential intermediates based on preliminary NMR studies. researchgate.net

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic properties and reactivity of molecules involved in this compound synthesis.

DFT calculations have been widely used to understand the electronic structure, reactivity, and photophysical properties of this compound and its derivatives, especially in the context of their applications in materials science, such as in organic light-emitting diodes (OLEDs).

Studies on iridium(III) complexes containing 1-phenylisoquinoline ligands have utilized DFT to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govpolyu.edu.hk These calculations help in understanding the charge-transfer characteristics and emission properties of these complexes. For instance, the introduction of a cyano (CN) group on the 1-phenylisoquinoline ligand has been shown to lower both the HOMO and LUMO energy levels, affecting the emission spectrum. nih.gov Conversely, alkyl substituents tend to raise the HOMO level. nih.govpolyu.edu.hk DFT calculations have also been used to predict activation barriers for reactions like C-Cl bond cleavage in cross-coupling reactions of chloro-substituted phenylisoquinolines.

Quantitative Structure-Activity Relationship (QSAR) studies on isoquinoline derivatives as antimalarial agents have employed DFT with the B3LYP functional and 6-311G basis set to calculate quantum molecular descriptors.

The table below presents a summary of DFT applications in the study of this compound and related compounds.

| System Studied | DFT Functional/Basis Set | Properties Investigated | Key Findings |

| Iridium(III) complexes with 1-phenylisoquinoline ligands | Not specified | HOMO/LUMO energies, electronic properties | Substituent effects on frontier orbital energies and emission properties. nih.govpolyu.edu.hk |

| Chloro-substituted phenylisoquinolines | Gaussian 16 | Activation barriers for C-Cl bond cleavage | Predicted activation energy for Suzuki couplings. |

| Isoquinoline derivatives for antimalarial activity | B3LYP/6-311G | Quantum molecular descriptors for QSAR | Development of predictive models for biological activity. |

Time-dependent DFT (TD-DFT) is a powerful method for predicting the properties of electronic excited states, which is crucial for understanding the photophysical behavior of this compound-containing materials.

TD-DFT calculations have been used to study the ground and excited electronic states of cyclometalated iridium(III) complexes with phenylpyridine ligands, which are structurally related to phenylisoquinolines. researchgate.net These calculations provide insights into the energies of the lowest triplet and singlet states, which are in good agreement with experimental absorption and luminescence data. researchgate.net The low-lying transitions in these complexes are typically characterized as metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net

For fluorinated phenylisoquinoline-based iridium(III) complexes, TD-DFT calculations have been employed to determine the lowest-energy electronic transitions, revealing that they arise from HOMO→LUMO+1 orbital transitions. rhhz.net The calculated energy gaps correlate well with the observed shifts in absorption spectra. rhhz.net TD-DFT has also been applied to predict phosphorescence rates of organic molecules, with the B3LYP functional showing good performance. acs.org The choice between full TD-DFT and the Tamm-Dancoff approximation (TDA) can influence the accuracy of the predictions, with full TD-DFT being generally more robust. acs.org

Particle-particle random-phase approximation (pp-RPA), a method that can be combined with DFT, has been used to describe the ground and excited states of higher acenes, providing insights into their diradical character. wisc.edu While not directly on this compound, this demonstrates advanced computational methods for studying complex electronic structures. DFT and TD-DFT have been established as cost-effective methods for quantitatively reproducing experimental rate constants for both radiative (fluorescence and phosphorescence) and non-radiative (internal conversion and intersystem crossing) decay processes from excited states. semanticscholar.org

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates a softer, more reactive, and less stable molecule. researchgate.net Computational studies, often employing DFT, are used to calculate the energies of these frontier orbitals.

In the context of this compound and its metal complexes, the HOMO and LUMO energy levels are pivotal in understanding their electronic properties. For instance, in iridium(III) complexes containing phenylisoquinoline ligands, as the number of phenylisoquinoline ligands increases, the LUMO energy level is significantly lowered while the HOMO energy level remains almost unchanged. acs.org This trend is consistent with experimental electrochemical data. acs.org

The distribution of these orbitals is also revealing. In iridium complexes, the HOMO is often distributed over the metal center (d-orbitals) and the cyclometalated ligand, while the LUMO is typically centered on the π* orbitals of the ligands. acs.orgnih.gov Specifically for some iridium(III) complexes with 2-phenylisoquinoline, the LUMO is predominantly located on the phenylisoquinoline moiety. acs.org This separation of electron density is characteristic of metal-to-ligand charge transfer (MLCT) transitions. nih.gov

The HOMO-LUMO energy gap can be tuned by introducing different substituents. rsc.org For example, theoretical calculations on fluorinated phenylisoquinoline-based iridium(III) complexes showed that the introduction of a methyl group can lead to a reduction in the energy gap, which corresponds to a red shift in the absorption spectra. rhhz.net

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| [(ppz)2Ir(piq)] | -5.92 | -3.62 | 2.30 | pku.edu.cn |

| Ir(III) complex 3a | - | - | 3.583 | rhhz.net |

| Ir(III) complex 3b | - | - | 3.463 | rhhz.net |

Table 1: Calculated Frontier Orbital Energies and Gaps for this compound Containing Complexes. Note: ppz = 1-phenylpyrazole, piq = 1-phenylisoquinoline. Complex 3a is [Ir(f2piq)2(bipy)][PF6] and 3b is [Ir(fmpiq)2(bipy)][PF6].

Interpretation of Coordination Behavior with Metal Centers

Computational studies provide significant insights into the coordination of this compound-based ligands with metal centers, particularly heavy metals like iridium, which are crucial for applications in phosphorescent materials. acs.orgresearchgate.net DFT calculations can accurately predict the ground-state geometries of these complexes, which are often distorted octahedral. acs.orgrhhz.net

The bond lengths and angles determined through these calculations are often in good agreement with experimental data from X-ray crystallography. researchgate.net For instance, in fac-Ir(piq)3, DFT calculations have detailed the Ir-C and Ir-N bond lengths. acs.org The coordination can lead to specific isomeric forms, such as facial (fac) or meridional (mer), and computational methods can help determine the relative stabilities of these isomers. researchgate.net

The nature of the frontier orbitals also dictates the coordination behavior's impact on photophysical properties. The HOMO in these complexes often has significant metal d-orbital character mixed with ligand orbitals, while the LUMO is predominantly ligand-based. acs.orgnih.gov This electronic structure is fundamental to the highly efficient spin-orbit coupling and subsequent phosphorescence observed in these materials. acs.org The coordination environment, including the arrangement of ligands and the resulting ligand-field stabilization, can suppress non-radiative decay pathways, enhancing the emissive properties of the complex. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is a powerful computational method for studying the excited-state properties of molecules and predicting their photophysical behavior. uci.edu It is extensively used to calculate absorption spectra, phosphorescence wavelengths, and decay rates for complexes containing this compound, providing a link between electronic structure and observable properties. acs.org

Absorption and Phosphorescence Wavelength Prediction

TD-DFT calculations can predict the singlet-singlet and singlet-triplet electronic transition energies, which correspond to absorption and phosphorescence, respectively. acs.orgnih.gov For iridium(III) complexes with phenylisoquinoline ligands, TD-DFT has been successfully used to simulate their absorption spectra. acs.org The calculations can identify the nature of the electronic transitions, which are often MLCT or ligand-to-ligand charge transfer (LLCT) in character. acs.org

For example, in a study of an iridium(III) complex with both phenylpyrazole and phenylisoquinoline ligands, TD-DFT calculations helped to assign the absorption bands and estimate the triplet state energy from the phosphorescence peak. pku.edu.cn The predicted phosphorescence wavelengths for various iridium complexes with phenylisoquinoline ligands show good agreement with experimental data, validating the use of these computational methods for designing new phosphorescent materials. acs.org

| Complex | Predicted Absorption Maxima (nm) | Predicted Emission Maxima (nm) | Experimental Emission Maxima (nm) | Reference |

| [(ppz)2Ir(piq)] | 296, 342, 395, 442 | 618 (in CH2Cl2) | 618 | pku.edu.cn |

| Ir(III) complex 3a | 438 | 584 (yellow) | 584 | rhhz.net |

| Ir(III) complex 3b | 459 | 600 (orange) | 600 | rhhz.net |

Table 2: Predicted and Experimental Photophysical Properties of this compound Containing Complexes.

Radiative and Non-Radiative Decay Rate Calculations

Beyond predicting emission wavelengths, computational methods can also be used to calculate the rates of radiative (k_r) and non-radiative (k_nr) decay from the excited state. researchgate.netnih.gov These rates are crucial for determining the phosphorescence quantum yield (Φ_P), a key metric for the efficiency of light-emitting materials. rsc.orgresearchgate.net

The radiative decay rate is related to the strength of spin-orbit coupling (SOC) between the lowest triplet (T1) and singlet (S0) states. rsc.orgresearchgate.net TD-DFT, combined with methods to calculate SOC, can predict k_r values. acs.orgresearchgate.net Non-radiative decay rates can be influenced by factors such as the energy gap between excited states and structural distortions. nih.gov For example, computational models have shown that bulky substituents on ancillary ligands can suppress bending motions in the isoquinoline fragment, reducing the non-radiative decay rate and increasing the quantum yield of iridium(III) complexes. nih.gov The Fermi golden rule is often employed in these calculations to determine the rate constants for these transitions. acs.org

| Complex | k_r (s⁻¹) | k_nr (s⁻¹) | PLQY (%) | Reference |

| (piq)2Ir(acac) | 5.5 x 10⁵ | 2.1 x 10⁵ | 72 | nih.gov |

| (piq)2Ir(dend) | - | - | 80 | nih.gov |

Table 3: Calculated Decay Rates and Photoluminescence Quantum Yields (PLQY) for Iridium(III) Phenylisoquinoline Complexes. Note: acac = acetylacetonate, dend is a dendron-substituted ancillary ligand.

Quantum Chemistry Calculations for Structure-Property Relationships

Quantum chemistry calculations are fundamental to establishing quantitative structure-property relationships (QSPR). nih.govmonash.edu These studies aim to correlate calculated molecular descriptors with experimentally observed properties. For derivatives of phenylisoquinolinylethyne, quantum chemical calculations have been used to obtain descriptors like energy levels, charges, and dipole moments in different electronic states. nih.gov

These descriptors can then be used to build models, often employing machine learning techniques like multiple linear regression (MLR) and support vector machines (SVM), to predict properties such as relative fluorescence intensity. nih.gov Such QSPR studies have shown that properties like the maximum excitation and emission wavelengths have a strong correlation with quantum chemical hardness (η). nih.gov These computational approaches not only help in understanding the underlying principles governing the properties of existing compounds but also guide the rational design of new molecules with desired characteristics. acs.orgresearchgate.netnrel.gov

Computational Studies on Tautomerism and Conformational Analysis

Computational methods, particularly DFT, are also valuable for studying tautomerism and conformational landscapes, although specific studies focusing solely on this compound are less common than those on its metal complexes. However, related studies on similar structures provide a framework for how such investigations would be approached. For instance, computational studies on 1-benzamidoisoquinoline derivatives have explored the equilibrium between amide and enamine tautomers. mdpi.com These studies highlight the importance of including explicit solvent molecules in the calculations to accurately reproduce experimental observations. mdpi.com

Similarly, computational analyses of dehydroacetic acid, which shares some structural motifs with potential tautomers of substituted phenylisoquinolines, have been conducted to understand its tautomerism, conformational preferences, and photoreactivity. researchgate.net Such studies typically involve optimizing the geometries of different tautomers and conformers, calculating their relative energies, and determining the energy barriers for their interconversion. orientjchem.org These computational insights are crucial for understanding the potential reactivity and spectroscopic properties of different isomeric forms that might exist in solution. researchgate.netescholarship.org

Pharmacological and Biological Research of 3 Phenylisoquinoline Analogs

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of 3-phenylisoquinoline analogs is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key molecular features responsible for their pharmacological effects. These studies involve systematically altering parts of the molecule and observing the resulting changes in bioactivity.

Antimicrobial and Antibacterial Activities

A significant area of research for this compound analogs has been their potential as antimicrobial and antibacterial agents. researchgate.net These compounds have shown promise in combating bacteria, including strains that have developed resistance to existing antibiotics.

Activity against Multidrug-Resistant Bacterial Strains (MRSA, VRE)

Several synthesized this compound and 3-phenylisoquinolinium derivatives have demonstrated activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govresearchgate.net One particularly potent derivative exhibited a minimum inhibitory concentration (MIC) of 1 μg/mL against MRSA and 4 μg/mL against VRE. iapc-obp.com The 1-guanidino derivative of this compound was also found to be active against both sensitive and resistant strains of S. aureus and E. faecalis. nih.gov

Table 2: Antibacterial Activity of a Potent this compound Derivative

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|